

6-(3-Fluorophenyl)nicotinaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(3-Fluorophenyl)nicotinaldehyde

Cat. No.: B3043671

[Get Quote](#)

An In-Depth Technical Guide to **6-(3-Fluorophenyl)nicotinaldehyde**

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.^[1] Its derivatives are integral to a wide array of marketed drugs and clinical candidates, valued for their ability to engage in key biological interactions and their synthetic tractability.^[2] Within this class, 6-substituted nicotinaldehydes—pyridines bearing an aldehyde at the 3-position and a substituent at the 6-position—have emerged as exceptionally versatile building blocks.^[3] The aldehyde group serves as a reactive handle for a multitude of synthetic transformations, while the 6-position offers a strategic point for introducing pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of **6-(3-Fluorophenyl)nicotinaldehyde**, a key intermediate for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, provide a validated synthesis protocol grounded in established palladium-catalyzed cross-coupling chemistry, detail expected spectroscopic data for structural confirmation, and discuss its applications as a precursor to complex molecules of therapeutic interest.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for planning its synthesis, purification, and application. **6-(3-Fluorophenyl)nicotinaldehyde** is an aromatic heterocyclic compound whose identity is confirmed through a combination of spectroscopic methods.

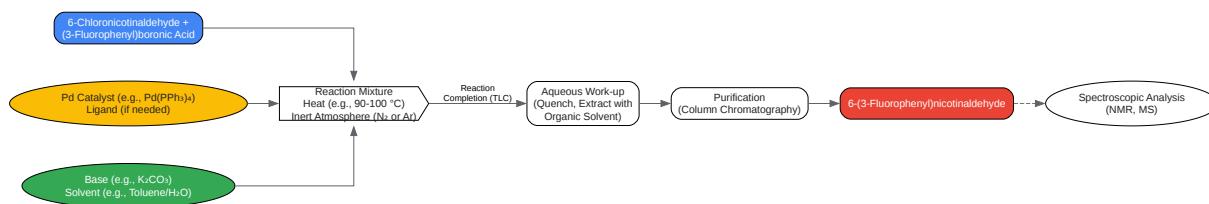
Core Properties

A summary of the key physicochemical properties for **6-(3-Fluorophenyl)nicotinaldehyde** is provided below. The molecular formula and weight are consistent with isomeric structures like 6-(2-fluorophenyl)nicotinaldehyde.[\[4\]](#)

Property	Value
Molecular Formula	C ₁₂ H ₈ FNO
Molecular Weight	201.20 g/mol
IUPAC Name	6-(3-fluorophenyl)pyridine-3-carbaldehyde
Physical Form	Expected to be a solid at room temperature

Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. Based on analogous structures, the following spectral data are anticipated for **6-(3-Fluorophenyl)nicotinaldehyde**[\[5\]](#):


- ¹H NMR:
 - An aldehyde proton (CHO) singlet is expected around δ 9.9-10.1 ppm.
 - Aromatic protons from both the pyridine and the 3-fluorophenyl rings will appear in the δ 7.0-8.8 ppm range, showing characteristic coupling patterns.
- ¹³C NMR:
 - The aldehyde carbonyl carbon (C=O) signal will be significantly downfield, typically in the δ 190-195 ppm region.

- Aromatic carbon signals will appear in the δ 110-165 ppm range. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
- Mass Spectrometry (MS):
 - Electrospray ionization (ESI) would show a prominent molecular ion peak $[M+H]^+$ at m/z 201.2.

Synthesis and Mechanistic Rationale

The construction of the biaryl scaffold in **6-(3-Fluorophenyl)nicotinaldehyde** is efficiently achieved via Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.

The chosen synthetic strategy involves coupling commercially available 6-chloronicotinaldehyde with (3-fluorophenyl)boronic acid. The catalytic cycle, shown below, involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the desired product and regenerate the catalyst.

[Click to download full resolution via product page](#)

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol provides a self-validating system for the synthesis and purification of the title compound. Each step is designed for high yield and purity, with integrated checkpoints for reaction monitoring.

Materials and Reagents:

- 6-Chloronicotinaldehyde
- (3-Fluorophenyl)boronic acid
- Potassium Carbonate (K_2CO_3)
- Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$]
- Toluene
- Ethanol
- Deionized Water
- Ethyl Acetate
- Hexanes
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Silica Gel

Procedure:

- Reaction Setup:
 - To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinaldehyde (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

- Causality: The boronic acid is used in slight excess to drive the reaction to completion. The base (K_2CO_3) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.
- Solvent Addition and Degassing:
 - Add a 4:1 mixture of Toluene:Ethanol and a small amount of water. The solvent system is chosen to ensure solubility of both organic and inorganic reagents.
 - Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.
 - Causality: Oxygen must be removed from the reaction mixture as it can oxidize and deactivate the $Pd(0)$ catalyst, halting the reaction.
- Catalyst Addition and Reflux:
 - Under a positive pressure of inert gas, add the $Pd(PPh_3)_4$ catalyst (0.03 eq).
 - Heat the reaction mixture to 95 °C and allow it to reflux.
 - Causality: The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
- Reaction Monitoring:
 - Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The reaction is complete upon the disappearance of the starting 6-chloronicotinaldehyde spot. This typically takes 4-8 hours.
 - Trustworthiness: TLC provides a real-time, qualitative assessment of the reaction's status, preventing premature work-up or unnecessary heating.
- Work-up and Extraction:
 - Once complete, cool the reaction mixture to room temperature.

- Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
- Extract the aqueous layer twice more with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Causality: The aqueous work-up removes the inorganic base and salts. Extraction with an organic solvent isolates the desired product from the aqueous phase.
- Purification and Characterization:
 - Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
 - Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
 - Combine the pure fractions (identified by TLC) and concentrate to afford **6-(3-Fluorophenyl)nicotinaldehyde** as a solid.
 - Confirm the identity and purity of the final product using NMR and Mass Spectrometry as detailed in the spectroscopic profile section.

Applications in Drug Discovery

6-(3-Fluorophenyl)nicotinaldehyde is not an end-product but a valuable intermediate for building more complex molecular architectures. Its utility in drug discovery stems from its two key functional handles:

- The Aldehyde Group: This group is a versatile precursor for numerous transformations.^[3] It can readily undergo reactions such as:
 - Reductive Amination: To introduce diverse amine functionalities, which are prevalent in bioactive molecules and crucial for forming salt bridges or hydrogen bonds with protein targets.
 - Wittig Reaction: To form alkenes, enabling the extension of the carbon skeleton.

- Aldol and Knoevenagel Condensations: To create α,β -unsaturated systems, which are common motifs in kinase inhibitors and other targeted therapeutics.
- The 6-(3-Fluorophenyl) Moiety: The fluorophenyl group is a common feature in modern pharmaceuticals. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[6]

This scaffold is particularly relevant for the synthesis of inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases, such as the PI3K/mTOR pathway, where substituted pyridines often serve as core hinge-binding elements.[3]

Conclusion

6-(3-Fluorophenyl)nicotinaldehyde represents a synthetically valuable and strategically designed building block for drug discovery professionals. Its straightforward synthesis via robust Suzuki-Miyaura coupling, combined with the versatile reactivity of its aldehyde group, provides a reliable platform for the rapid generation of diverse compound libraries. The incorporation of the 3-fluorophenyl group offers intrinsic advantages for developing candidates with improved drug-like properties. This guide provides the foundational knowledge and a validated experimental framework for researchers to confidently synthesize, characterize, and utilize this potent intermediate in their discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 6-(2-Fluorophenyl)-3-pyridinecarboxaldehyde | 898795-78-3 [sigmaaldrich.com]

- 5. [benchchem.com](#) [benchchem.com]
- 6. [mdpi.com](#) [mdpi.com]
- To cite this document: BenchChem. [6-(3-Fluorophenyl)nicotinaldehyde molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3043671#6-3-fluorophenyl-nicotinaldehyde-molecular-weight-and-formula\]](https://www.benchchem.com/product/b3043671#6-3-fluorophenyl-nicotinaldehyde-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com